5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O5S/c16-9(6-3-4-8(19-6)15(17)18)12-11-14-13-10(20-11)7-2-1-5-21-7/h1-5H,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSQWTAHRXUMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Furan-2-Carboxylic Acid
The nitro group is introduced at the 5-position of furan-2-carboxylic acid via electrophilic aromatic substitution. The carboxylic acid group directs nitration to the meta position due to its electron-withdrawing nature.
Procedure :
- Dissolve furan-2-carboxylic acid (10.0 g, 89.3 mmol) in concentrated sulfuric acid (50 mL) at 0°C.
- Slowly add fuming nitric acid (6.5 mL, 98%) while maintaining the temperature below 5°C.
- Stir for 4 hours, then pour the mixture into ice water.
- Filter the precipitate and recrystallize from ethanol to obtain 5-nitrofuran-2-carboxylic acid (yield: 72%, m.p. 158–160°C).
Key Parameters :
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃/H₂SO₄ |
| Temperature | 0–5°C |
| Reaction time | 4 hours |
| Yield | 72% |
Formation of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine
Cyclization of Thiophene-2-Carbonylsemicarbazide
The oxadiazole ring is constructed via base-mediated cyclization of thiophene-2-carbonylsemicarbazide.
Procedure :
- React thiophene-2-carbonyl chloride (7.4 g, 45 mmol) with semicarbazide hydrochloride (5.0 g, 45 mmol) in dry THF (100 mL) and triethylamine (6.3 mL).
- Reflux for 3 hours, then concentrate under reduced pressure.
- Treat the residue with 2 M NaOH (50 mL) and reflux for 6 hours.
- Acidify with HCl, filter, and recrystallize from ethanol to obtain 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (yield: 65%, m.p. 192–194°C).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, 1H, J = 3.6 Hz, thiophene-H), 7.45 (d, 1H, J = 5.1 Hz, thiophene-H), 7.10 (t, 1H, J = 4.2 Hz, thiophene-H), 5.21 (s, 2H, NH₂).
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch).
Coupling of 5-Nitrofuran-2-Carbonyl Chloride with Oxadiazol-2-Amine
Acid Chloride Method
The target amide is formed via nucleophilic acyl substitution.
Procedure :
- Convert 5-nitrofuran-2-carboxylic acid (5.0 g, 29 mmol) to its acid chloride using thionyl chloride (10 mL) under reflux for 2 hours.
- Add the acid chloride dropwise to a solution of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (4.8 g, 26 mmol) in dry dichloromethane (100 mL) and pyridine (3.1 mL).
- Stir at room temperature for 12 hours, then wash with water and dry over Na₂SO₄.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the title compound (yield: 58%, m.p. 205–207°C).
Optimization Table :
| Condition | Variation | Yield Impact |
|---|---|---|
| Solvent | DCM vs. THF | DCM preferred (+15%) |
| Base | Pyridine vs. Et₃N | Pyridine (+10%) |
| Reaction time | 12 vs. 24 hours | No significant change |
Alternative Coupling Using HBTU/HOBt
Carbodiimide-Mediated Amidation
This method avoids handling moisture-sensitive acid chlorides.
Procedure :
- Suspend 5-nitrofuran-2-carboxylic acid (3.0 g, 17 mmol), HBTU (7.8 g, 20.5 mmol), and HOBt (2.8 g, 20.5 mmol) in DMF (50 mL).
- Add DIPEA (5.9 mL, 34 mmol) and stir for 30 minutes.
- Add 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (3.1 g, 17 mmol) and stir for 24 hours.
- Extract with ethyl acetate, wash with brine, and purify via recrystallization (methanol) to obtain the product (yield: 63%).
Advantages :
- Higher functional group tolerance.
- Reduced side reactions compared to acid chloride method.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Acid chloride | 58% | 95% | Low | Moderate |
| HBTU/HOBt | 63% | 98% | High | High |
Key Findings :
- The HBTU/HOBt method offers superior yield and purity but at a higher reagent cost.
- Recrystallization from methanol consistently improves purity across both methods.
Challenges and Mitigation Strategies
Nitro Group Reduction
The electron-deficient nitro group may undergo unintended reduction during coupling. Use of inert atmospheres (N₂/Ar) and avoidance of reducing agents are critical.
Oxadiazole Ring Hydrolysis
Prolonged exposure to acidic or basic conditions can hydrolyze the oxadiazole ring. Reactions should be monitored via TLC (Rf = 0.4 in ethyl acetate/hexane).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and functional groups.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
5-Nitro-N-(Thiophen-2-yl)Furan-2-Carboxamide (Compound 2I, 12j)
5-Nitro-N-(1,3,4-Thiadiazol-2-yl)Furan-2-Carboxamide (2K)
IMB-XMA0038
- Structure : Substitutes thiophen-2-yl with tetrahydrofuran-2-yl on the oxadiazole ring.
- Activity : Exhibits potent inhibition of multidrug-resistant M. tuberculosis (MIC ≤0.5 µg/mL) (). This highlights the importance of oxadiazole substituents in enhancing target binding, possibly through improved hydrophobicity.
Pharmacological Activity Comparison
Key Observations :
- Substituent Impact : Thiophene and tetrahydrofuran groups enhance antitubercular activity, whereas bromine/ethoxy substitutions () may prioritize structural diversity over potency.
Physicochemical and Spectral Comparisons
Melting Points and Stability
Spectroscopic Signatures
- NMR : All analogs exhibit deshielded NH protons (δ 12–13 ppm) due to hydrogen bonding ().
- IR : Nitro symmetric/asymmetric stretches (~1537 cm$^{-1}$ and ~1349 cm$^{-1}$) are consistent across derivatives ().
Implications for Drug Design
- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives generally show better solubility and metabolic stability than thiadiazoles, making them preferable for oral administration ().
- Electron-Donating Groups : Thiophene and tetrahydrofuran enhance target engagement in microbial enzymes (e.g., ASADH in M. tuberculosis), while nitro groups improve electrophilic reactivity ().
Biological Activity
5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound categorized under oxadiazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.27 g/mol. The structure features a nitro group, an oxadiazole ring, and a furan carboxamide moiety, contributing to its unique chemical behavior and potential reactivity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Thiophene Ring : This step often utilizes palladium-catalyzed cross-coupling reactions to attach thiophene derivatives.
- Formation of the Furan Carboxamide : The final step involves amide coupling to incorporate the furan moiety.
Antimicrobial Activity
Research has demonstrated that similar oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds featuring the oxadiazole structure have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Inhibition observed | |
| This compound | Escherichia coli | Moderate inhibition |
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression. In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction via caspase activation |
| MCF7 (breast cancer) | 12 | Cell cycle arrest at G0/G1 phase |
Antiviral Activity
Emerging studies have suggested that derivatives containing the oxadiazole structure may also possess antiviral properties. For instance, compounds similar to this compound have been evaluated as inhibitors of viral polymerases in dengue virus models.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- DNA Intercalation : Some oxadiazole derivatives may intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- A study demonstrated its effectiveness against multidrug-resistant bacterial strains.
- Another research effort focused on its use as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
